molecular formula C22H19FN2O4S B14993712 3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B14993712
M. Wt: 426.5 g/mol
InChI Key: CYEAIYDQXPZHDQ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the thiazolo[3,2-a]pyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as methoxy, fluorophenyl, hydroxy, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves a multi-step process. One common method is the one-pot three-component reaction, which includes the following steps:

    Starting Materials: The reaction begins with 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds.

    Reaction Conditions: The reaction is carried out in ethanol solvent at room temperature.

    Catalyst: Vanadium oxide loaded on fluorapatite (V2O5/FAp) is used as a catalyst.

    Reaction Time: The reaction proceeds rapidly, typically within 25-30 minutes.

    Yield: The products are obtained in excellent yields, ranging from 90-97%.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as mild reaction conditions, eco-friendly solvents, and reusable catalysts, is emphasized to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiazolo[3,2-a]pyridine derivatives with different functional groups, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b]triazole
  • Triazolo[1,5-a]pyrimidine
  • Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H19FN2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C22H19FN2O4S/c1-28-18-8-5-14(9-19(18)29-2)22(27)12-30-21-17(11-24)16(10-20(26)25(21)22)13-3-6-15(23)7-4-13/h3-9,16,27H,10,12H2,1-2H3

InChI Key

CYEAIYDQXPZHDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)F)C#N)O)OC

Origin of Product

United States

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